
3,6-Dimethylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a colorless liquid with a delicate, floral odor reminiscent of freesias . This compound is used in various applications, including the fragrance industry, due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride (a Grignard reagent), followed by hydrogenation . The reaction conditions typically involve:
Grignard Reaction: The reaction between 6-methyl-5-hepten-2-one and methylmagnesium chloride is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydrogenation: The intermediate product is then hydrogenated using a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Grignard Reaction: Conducted in industrial reactors with precise control over temperature and pressure.
Catalytic Hydrogenation: Using industrial hydrogenation equipment to ensure efficient conversion of intermediates to the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
3,6-Dimethylheptan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. Its floral odor is due to its interaction with olfactory receptors in the nasal cavity, triggering a sensory response.
Comparación Con Compuestos Similares
2,6-Dimethylheptan-2-ol: Another isomer with similar molecular formula but different structural arrangement.
2,5-Dimethylheptan-2-ol: Another isomer with a different position of methyl groups and hydroxyl group.
Uniqueness: 3,6-Dimethylheptan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its floral odor and specific reactivity make it valuable in the fragrance industry and other applications .
Propiedades
Número CAS |
1247790-47-1 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-6-8(3)9(4)10/h7-10H,5-6H2,1-4H3 |
Clave InChI |
NTDKHABICKZMPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


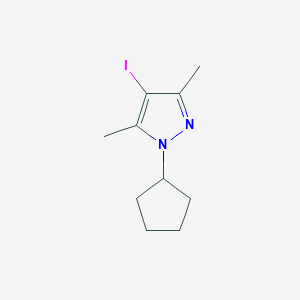
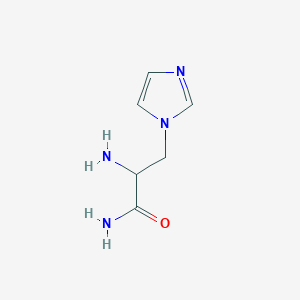
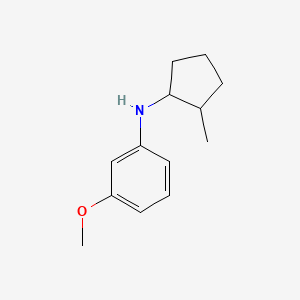
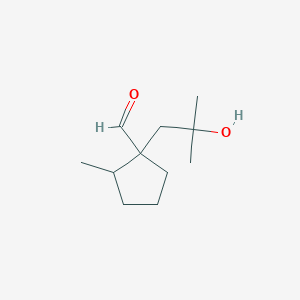
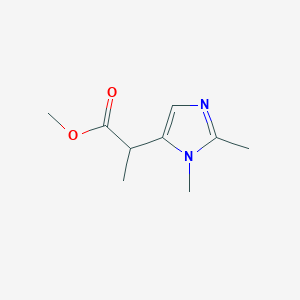
![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)
![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)

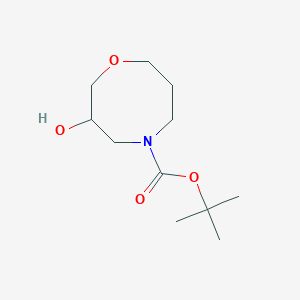

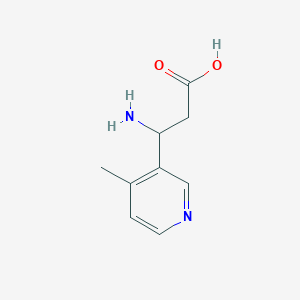
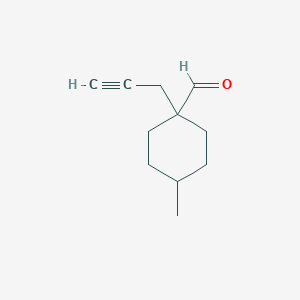

![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
